3-(Benzyloxy)-N-methylpropan-1-amine is an organic compound characterized by the presence of a benzyl ether group linked to a propylamine chain. Its chemical structure can be denoted by the formula CHNO, with the International Chemical Identifier (InChI) being InChI=1S/C12H17NO/c1-13-12(10-14)11-8-6-5-7-9-11/h5-9,12H,1-4,10,14H2. This compound is utilized in various scientific research applications, particularly in organic synthesis and biological studies.
3-(Benzyloxy)-N-methylpropan-1-amine is classified as an amine and a benzyl ether. It is often synthesized as an intermediate for more complex organic molecules and is relevant in both academic and industrial chemistry contexts. The compound has been noted for its potential applications in studying enzyme interactions and metabolic pathways, as well as its role in the production of specialty chemicals .
The synthesis of 3-(benzyloxy)-N-methylpropan-1-amine generally involves three main steps:
These methods can be adapted for industrial production, incorporating continuous flow reactors and optimized separation techniques to enhance yield and purity.
The molecular weight of 3-(benzyloxy)-N-methylpropan-1-amine is approximately 195.27 g/mol.
At room temperature, this compound typically exists as a liquid or solid, depending on its purity and specific formulation.
3-(Benzyloxy)-N-methylpropan-1-amine can undergo several chemical reactions:
For oxidation, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used oxidizing agents. Reduction reactions typically employ lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), while nucleophilic substitution may utilize sodium azide (NaN₃) or thiols.
The mechanism of action for 3-(benzyloxy)-N-methylpropan-1-amine varies based on its application. In biological systems, it may interact with specific enzymes or receptors, potentially altering their activity. The enzymatic cleavage of the benzyl ether group releases the active amine, which can then engage in various biochemical pathways .
The compound is classified under GHS05 and GHS07 hazard pictograms, indicating potential health risks if ingested or inhaled.
3-(Benzyloxy)-N-methylpropan-1-amine serves various roles in scientific research:
This compound's unique structure and properties make it valuable for further exploration in both academic research and industrial applications.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2